molecular formula C14H14N4O3 B7783039 Pyridoxal isonicotinoyl hydrazone CAS No. 83706-03-0

Pyridoxal isonicotinoyl hydrazone

Cat. No. B7783039
CAS RN: 83706-03-0
M. Wt: 286.29 g/mol
InChI Key: BQYIXOPJPLGCRZ-REZTVBANSA-N
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Description

Pyridoxal Isonicotinoyl Hydrazone (PIH) is a lipophilic, tridentate iron-chelating agent that shows high iron chelation efficacy . It is cell-permeable and relatively non-toxic . It is used in research and has potential applications in treating conditions related to iron overload .


Synthesis Analysis

A series of novel isonicotinoyl hydrazones based on pyridoxine (vitamin B6) were synthesized . The synthesized compounds were evaluated for their antimycobacterial activity on M. tuberculosis H37Rv strain .


Molecular Structure Analysis

The molecular weight of PIH is 286.29 and its molecular formula is C14H14N4O3 . The chemical name is 2-[[3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]hydrazide 4-pyridinecarboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving PIH are not detailed in the search results, it’s known that PIH is a potent iron chelator, meaning it can bind to iron ions and form a complex .


Physical And Chemical Properties Analysis

PIH is a solid substance that is light yellow to yellow in color . It is soluble in DMSO .

Scientific Research Applications

  • Iron Chelation in Hepatocytes : PIH and its analogs are as effective as desferrioxamine in reducing iron uptake and incorporation into ferritin by hepatocytes. This suggests their potential in iron chelation therapy (Baker, Vitolo, & Webb, 1985).

  • Ionisation Characteristics Relevant to Biological Properties : At physiological pH, PIH predominantly exists in the form of a neutral molecule, allowing it to pass through cell membranes and access intracellular iron pools. This is significant for the development of orally effective iron chelators for clinical use (Richardson, Vitolo, Hefter, May, Clare, Webb, & Wilairat, 1990).

  • Relationship Between Lipophilicity and Iron Chelation Efficacy : There is a linear relationship between the lipophilicity of PIH analogs and their efficacy in mobilizing iron in vitro and in vivo, suggesting that both lipophilicity and iron-binding affinity are crucial for effective iron chelation (Edward, Ponka, & Richardson, 1995).

  • Protection of DNA Against Oxidative Stress : PIH can protect DNA from oxidative damage induced by *OH radicals generated from Fe(II) plus H2O2 or Fe(II) plus hypoxanthine/xanthine oxidase, highlighting its potential antioxidant properties (Hermes-Lima, Nagy, Ponka, & Schulman, 1998).

  • Antioxidant Properties : PIH and its analogs can inhibit oxidative stress mediated by delocalized iron, suggesting their potential use in experimental medicine for diseases associated with iron-mediated oxidative stress (Schulman, Hermes-Lima, Wang, & Ponka, 1995).

  • Potential in Antiproliferative Therapy : Some PIH analogs show significant anti-proliferative activity and are more effective than desferrioxamine. They inhibit cellular proliferation and affect iron uptake and release from cells, indicating their potential as anticancer agents (Richardson & Milnes, 1997).

  • Effect on the Cardiovascular System : PIH does not significantly increase cardiac troponin T levels in rabbits, suggesting a low potential for cardiotoxicity (Adamcová, Machácková, Geršl, Pelouch, Šimůnek, Klimtová, Hrdina, & Ponka, 2002).

Mechanism of Action

PIH shows high iron chelation efficacy, meaning it can bind to iron and remove it from cells . This makes it potentially useful in conditions where iron overload is a problem. It’s also been found to have antiproliferative effects, meaning it can inhibit cell growth .

Safety and Hazards

While specific safety and hazard information for PIH is not detailed in the search results, it’s generally important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling chemical substances .

properties

IUPAC Name

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYIXOPJPLGCRZ-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877506
Record name Pyridoxal 4-Pyridinyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxal isonicotinoyl hydrazone

CAS RN

737-86-0, 83706-03-0
Record name Pyridoxal isonicotinoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal isonicotinoyl hydrazone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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